3,6-dimethyl-N-[3-(morpholin-4-ylmethyl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DIMETHYL-N~4~-[3-(MORPHOLINOMETHYL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and various substituents that contribute to its chemical properties and potential applications. The presence of the morpholinomethyl and phenyl groups further enhances its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 3,6-DIMETHYL-N~4~-[3-(MORPHOLINOMETHYL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Formation of the pyridine ring: The pyrazole intermediate is then subjected to further cyclization with suitable reagents to form the fused pyridine ring.
Introduction of substituents: The morpholinomethyl and phenyl groups are introduced through nucleophilic substitution reactions, often using reagents like morpholine and phenyl halides.
Final modifications: The carboxamide group is introduced through amidation reactions, typically using carboxylic acid derivatives and amine reagents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3,6-DIMETHYL-N~4~-[3-(MORPHOLINOMETHYL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazole and pyridine rings. Common reagents include halides and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
3,6-DIMETHYL-N~4~-[3-(MORPHOLINOMETHYL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,6-DIMETHYL-N~4~-[3-(MORPHOLINOMETHYL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
3,6-DIMETHYL-N~4~-[3-(MORPHOLINOMETHYL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]quinolines: These compounds share a similar fused ring structure but differ in their substituents and biological activity.
Indole derivatives: Indole derivatives have a similar aromatic ring system and exhibit a wide range of biological activities.
Other pyrazolo[3,4-b]pyridine derivatives: These compounds vary in their substituents and can have different chemical and biological properties.
The uniqueness of 3,6-DIMETHYL-N~4~-[3-(MORPHOLINOMETHYL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C26H27N5O2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
3,6-dimethyl-N-[3-(morpholin-4-ylmethyl)phenyl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H27N5O2/c1-18-15-23(24-19(2)29-31(25(24)27-18)22-9-4-3-5-10-22)26(32)28-21-8-6-7-20(16-21)17-30-11-13-33-14-12-30/h3-10,15-16H,11-14,17H2,1-2H3,(H,28,32) |
InChI Key |
XJOHERGVPCVZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC4=CC=CC(=C4)CN5CCOCC5 |
Origin of Product |
United States |
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